molecular formula C25H30ClN3O4S B2458890 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215716-57-6

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2458890
CAS No.: 1215716-57-6
M. Wt: 504.04
InChI Key: OJNOTWMHEJJNMV-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O4S and its molecular weight is 504.04. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S.ClH/c1-2-18-4-6-20-23(16-18)33-25(26-20)28(9-3-8-27-10-12-30-13-11-27)24(29)19-5-7-21-22(17-19)32-15-14-31-21;/h4-7,16-17H,2-3,8-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNOTWMHEJJNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes a benzo[d]thiazole moiety, a morpholinopropyl group, and a dioxine structure. This combination of functional groups is believed to enhance its biological activity and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular Formula C21_{21}H26_{26}ClN3_{3}O3_{3}S
Molecular Weight 436.0 g/mol
CAS Number 1216412-60-0

The presence of the carboxamide functional group enhances solubility and reactivity, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules in biological systems. It may modulate the activity of enzymes or receptors through binding interactions, potentially leading to the inhibition or activation of various signaling pathways. The specific targets and mechanisms remain to be fully elucidated but are critical for understanding its therapeutic efficacy.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities. Notable areas of activity include:

  • Anticancer Activity: Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: The compound may possess properties that reduce inflammation through modulation of inflammatory mediators.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Studies:
    • In vitro tests demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Research:
    • A study reported that the compound reduced levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced model of inflammation, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity:
    • Testing against bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its utility in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is essential:

Compound Name Structural Features Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamideThiazole and dioxine ringsAnticancer activity
N-[5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamideFluorophenyl and piperazine substituentsPotential anti-inflammatory effects
N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamideSimilar thiazole and dioxine structureAntimicrobial properties

This table illustrates that while there are common structural features among these compounds, their specific biological activities can vary significantly based on subtle differences in their molecular structures.

Q & A

Q. Methodological Workflow :

Compare cytotoxicity in >3 cell lines.

Correlate with cellular uptake (LC-MS quantification).

Validate target engagement via Western blot (e.g., phospho-kinase levels) .

Basic Question: What computational tools are used for preliminary molecular modeling?

Answer:

  • Docking Software (AutoDock Vina, Schrödinger) : Predict binding to targets like GSK-3β or PARP .
  • ADMET Prediction (SwissADME, pkCSM) : Estimate logP, bioavailability, and CYP450 interactions .

Advanced Question: How to address low reproducibility in synthetic yields?

Answer:
Common pitfalls include:

  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N2_2/Ar) .
  • Intermediate characterization : Monitor reactions via TLC or LC-MS to isolate bottlenecks .
  • Scale-up adjustments : Optimize stirring rate and cooling for exothermic steps .

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